Bienvenue dans la boutique en ligne BenchChem!

d-Ala-Gln

Analytical Chemistry Pharmaceutical Quality Control Chiral Chromatography

d-Ala-Gln (D-alanyl-L-glutamine) is the D-alanine epimer of L-alanyl-L-glutamine, making it the definitive chiral reference standard for ICH Q3A/B impurity profiling. Unlike the L,L-form, its D-Ala residue confers resistance to peptidases—critical for accurate chiral LC-MS/MS method validation and stability studies. Quantifiable epimer levels (38 µg/mL) form under stress conditions, mandating authentic d-Ala-Gln for batch release testing. Procure this high-purity standard to meet regulatory requirements and ensure assay integrity in pharmaceutical QC workflows.

Molecular Formula C8H15N3O4
Molecular Weight 217.22 g/mol
CAS No. 205252-36-4
Cat. No. B196035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-Ala-Gln
CAS205252-36-4
Molecular FormulaC8H15N3O4
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)N)C(=O)O)N
InChIInChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5+/m1/s1
InChIKeyHJCMDXDYPOUFDY-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





d-Ala-Gln (CAS 205252-36-4): A Defined Stereoisomer for Specialized Peptide and Chiral Chemistry Applications


d-Ala-Gln, formally D-alanyl-L-glutamine, is a synthetic dipeptide composed of D-alanine linked to L-glutamine via a peptide bond [1]. As the D-alanine epimer of the widely used L-alanyl-L-glutamine (Ala-Gln), its distinct stereochemistry defines a unique physicochemical and biological profile. It is primarily recognized as a potential chiral impurity in commercial L-alanyl-L-glutamine formulations, making it a critical analytical reference standard for quality control in pharmaceutical and nutritional product manufacturing [2]. Beyond its role in quality assurance, this specific D-amino acid-containing structure is investigated for its potential to confer enhanced metabolic stability, particularly against enzymatic hydrolysis, a feature of high relevance in the design of long-acting peptide therapeutics and stable isotope-labeled internal standards for bioanalysis [3].

d-Ala-Gln Procurement: Why Generic 'Alanyl-Glutamine' Specifications Are Inadequate


Substituting d-Ala-Gln with generic 'alanyl-glutamine' (typically the L,L-form) or other Gln dipeptides like Gly-Gln is scientifically unsound for specific applications. While L-alanyl-L-glutamine and Gly-Gln are optimized for efficient in vivo hydrolysis to deliver free glutamine, d-Ala-Gln's D-amino acid moiety confers resistance to common mammalian peptidases, leading to fundamentally different metabolic stability and clearance profiles [1][2]. Critically, for analytical and quality control workflows, using the L,L-form as a reference standard for d-Ala-Gln will result in assay failure due to the need for chiral separation methods. The ICH guidelines mandate the identification and quantification of stereoisomeric impurities like d-Ala-Gln in commercial L-alanyl-L-glutamine drug substances, a regulatory requirement that cannot be met without the authentic D-Ala-containing compound [3]. Furthermore, in specialized research areas such as NK cell immunomodulation or the development of peptide nanotubes, the D-Ala residue is an essential structural determinant of activity or self-assembly, making the L-Ala analog an inappropriate substitute [4].

Quantifiable Differentiation of d-Ala-Gln (CAS 205252-36-4) Against Key Comparators


Analytical Differentiation: Quantified as a Stereoisomeric Impurity in L-Alanyl-L-Glutamine Formulations

In a validated LC-MS/MS impurity profiling study of parenteral L-alanyl-L-glutamine solutions, d-Ala-Gln (as part of the 'AlaGln epimers (DL + LD)' fraction) was identified and quantified as a degradation product under stressed storage conditions [1]. This data establishes its primary industrial relevance as a critical impurity marker for stability-indicating analytical methods, a role that its L,L-diastereomer cannot fulfill.

Analytical Chemistry Pharmaceutical Quality Control Chiral Chromatography

Metabolic Stability Differentiation: D-Amino Acid Confers Resistance to Enzymatic Hydrolysis

The substitution of L-Ala with D-Ala in d-Ala-Gln fundamentally alters its susceptibility to enzymatic degradation. While L-alanyl-L-glutamine is rapidly hydrolyzed in plasma with a half-life of approximately 46 minutes, the presence of the D-amino acid is known to confer resistance to common proteases [1][2]. This class-level property suggests a significantly prolonged in vivo half-life for d-Ala-Gln compared to its L,L-diastereomer.

Peptide Stability Pharmacokinetics Protease Resistance

Storage and Stability: Defined Shelf-Life Specifications for Powder and Solution Forms

Vendor technical datasheets provide specific, quantitative guidance for the procurement and handling of d-Ala-Gln, which directly informs operational planning and budget forecasting in a research or industrial setting. These specifications include purity and defined storage conditions to ensure product integrity [1].

Product Handling Procurement Specifications Stability

Specialized Application Differentiation: A Key Moiety in Immunostimulatory NK Cell Enhancers

In the development of immunostimulants, the D-alanyl-L-glutamine dipeptide is a critical pharmacophore. A study by Abbott et al. (1998) synthesized water-soluble analogues of the lipophilic immunostimulant BCH-527 (octadecyl d-alanyl-l-glutamine) and demonstrated that an analogue with the d-alanyl-l-glutamine core stimulated NK cells in vitro to a level comparable to interleukin-2 (IL-2) [1]. This activity was found to be sensitive to minor structural modifications, underscoring the specific role of the D-Ala-Gln moiety in this biological activity [1].

Immunology Natural Killer (NK) Cells Medicinal Chemistry

Recommended Industrial and Research Use Cases for d-Ala-Gln (CAS 205252-36-4)


Pharmaceutical QC Reference Standard for Impurity Profiling

Procure d-Ala-Gln as a primary reference standard to develop and validate chiral LC-MS/MS methods for the quantitative determination of stereoisomeric impurities in L-alanyl-L-glutamine active pharmaceutical ingredients (APIs) and finished parenteral nutrition products. This is essential for meeting ICH Q3A/B regulatory requirements for impurity identification and qualification. As demonstrated by Themelis et al. (2012), d-Ala-Gln epimers form at quantifiable levels (38 µg/mL) under stress conditions, making their accurate measurement a critical component of stability studies and batch release testing [1].

Synthesis of Stable, Long-Acting Peptide Conjugates and Prodrugs

Utilize d-Ala-Gln as a building block in solid-phase peptide synthesis (SPPS) to create peptide-based drugs or probes with enhanced resistance to proteolytic degradation. The D-Ala residue at the N-terminus is a well-established strategy to increase the plasma half-life of therapeutic peptides by impeding the action of aminopeptidases. This application leverages the class-level property of D-amino acid-containing peptides to significantly outlast their L-amino acid counterparts in biological fluids, a critical advantage for in vivo studies and therapeutic development [2][3].

Medicinal Chemistry for Immuno-Oncology Research

Employ d-Ala-Gln as a key precursor for synthesizing novel NK cell immunostimulants based on the BCH-527 scaffold. The foundational work by Abbott et al. (1998) establishes the D-alanyl-L-glutamine dipeptide as a crucial pharmacophore for achieving NK cell activation comparable to or exceeding that of IL-2. This provides a validated chemical starting point for structure-activity relationship (SAR) studies aimed at developing new therapies for cancer or viral infections, where enhancing NK cell activity is a proven therapeutic strategy [4].

LC-MS/MS Bioanalytical Method Development

Use highly pure d-Ala-Gln to create stable isotope-labeled (SIL) internal standards for the accurate and precise quantification of alanyl-glutamine dipeptides in complex biological matrices. The inherent metabolic stability of the D-isomer makes it an ideal internal standard, as it mimics the analyte's behavior during sample preparation and chromatography but can be distinguished by its unique mass and is resistant to the enzymatic degradation that the target L,L-dipeptide undergoes in vivo. This ensures superior assay accuracy and reproducibility for pharmacokinetic and clinical studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for d-Ala-Gln

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.